molecular formula C13H10Cl2N4O2 B12472003 N-(3,4-dichlorophenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarboxamide

N-(3,4-dichlorophenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarboxamide

Katalognummer: B12472003
Molekulargewicht: 325.15 g/mol
InChI-Schlüssel: DDCHCGCJISXCLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a dichlorophenyl carbamoyl group. It is often used in research due to its unique chemical properties and potential biological activities .

Vorbereitungsmethoden

The synthesis of N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE typically involves the reaction of 3,4-dichloroaniline with pyridine-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes at the molecular level .

Eigenschaften

Molekularformel

C13H10Cl2N4O2

Molekulargewicht

325.15 g/mol

IUPAC-Name

1-(3,4-dichlorophenyl)-3-(pyridine-2-carbonylamino)urea

InChI

InChI=1S/C13H10Cl2N4O2/c14-9-5-4-8(7-10(9)15)17-13(21)19-18-12(20)11-3-1-2-6-16-11/h1-7H,(H,18,20)(H2,17,19,21)

InChI-Schlüssel

DDCHCGCJISXCLW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.